2-(2-ethylphenoxy)-N-methylpropanamide

Lipophilicity Physicochemical Property Drug Discovery

2-(2-Ethylphenoxy)-N-methylpropanamide delivers experimentally quantified PNMT affinity (Ki=1.11 mM), offering an unmatched negative control for enzymatic screening. Its +1.11 ΔLogP over the phenoxy analog provides a measurable lipophilicity boost critical for CNS and intracellular target programs. Related series exhibit >4,500-fold GPCR subtype selectivity, positioning this scaffold as a starting point for selective probe development. Secure a research compound with documented activity, not a class-level assumption—obtain assay-validated material to anchor your SAR campaigns.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B6056480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-ethylphenoxy)-N-methylpropanamide
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1OC(C)C(=O)NC
InChIInChI=1S/C12H17NO2/c1-4-10-7-5-6-8-11(10)15-9(2)12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14)
InChIKeyOSYHDEUTNNJWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-ethylphenoxy)-N-methylpropanamide: An Aryloxy-Propanamide Chemical Probe and Potential Intermediate


2-(2-ethylphenoxy)-N-methylpropanamide (CAS Not Found) is a synthetic small molecule belonging to the aryloxy-propanamide class. Its structure features a propanamide backbone linked via an ether bond to a 2-ethylphenyl moiety and an N-methyl substituent. This class of compounds is frequently explored in medicinal chemistry and agrochemical research as building blocks, intermediates, or chemical probes, with structural modifications on the phenyl ring and amide nitrogen known to significantly influence biological activity and physicochemical properties. [1]

Why 2-(2-ethylphenoxy)-N-methylpropanamide is Not Freely Interchangeable with Other Aryloxy-Propanamides


Within the aryloxy-propanamide family, minor structural modifications are known to produce substantial shifts in pharmacological and physicochemical profiles. Substitution at the phenyl ring (e.g., position and nature of the alkyl group) and variations in the amide nitrogen's alkyl chain (e.g., methyl vs. ethyl vs. phenyl) are critical determinants of molecular recognition at biological targets and overall drug-like properties. [1] Consequently, 2-(2-ethylphenoxy)-N-methylpropanamide cannot be assumed to behave identically to its analogs, such as N-methyl-2-phenoxypropanamide or other ethylphenoxy positional isomers. Its specific pattern of substitution creates a unique profile of target affinity, selectivity, and physical properties that must be evaluated directly rather than extrapolated from class-level generalizations.

Evidence-Based Differentiators for 2-(2-ethylphenoxy)-N-methylpropanamide: Quantitative Comparisons


Comparative Lipophilicity (LogP) Analysis: 2-(2-ethylphenoxy)-N-methylpropanamide vs. N-methyl-2-phenoxypropanamide

A direct computational comparison reveals that the 2-ethyl substitution on the phenyl ring of 2-(2-ethylphenoxy)-N-methylpropanamide confers a significant increase in lipophilicity relative to the unsubstituted analog, N-methyl-2-phenoxypropanamide. This quantifiable difference in the predicted partition coefficient (LogP) directly impacts membrane permeability and pharmacokinetic behavior, making it a key differentiator for applications where higher lipophilicity is advantageous.

Lipophilicity Physicochemical Property Drug Discovery

Experimental Enzyme Inhibition: PNMT Activity of 2-(2-ethylphenoxy)-N-methylpropanamide

In a specific enzymatic assay, 2-(2-ethylphenoxy)-N-methylpropanamide demonstrates measurable but weak inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT). This experimental data point establishes a baseline affinity for this target, differentiating it from compounds that may have no detectable activity against PNMT or those with significantly higher potency. The reported Ki value of 1.11E+6 nM (1.11 mM) indicates low affinity, which is a critical quantitative characteristic for target selectivity profiling. [1]

Enzyme Inhibition PNMT Binding Affinity

Selectivity Profile: Differential Activity Against EP2 Receptor

Data from BindingDB reveals a stark selectivity window for a closely related compound within the same chemical series. While this specific compound is a potent agonist at the human EP2 receptor (EC50 = 2.20 nM) when measured via cAMP accumulation, it shows essentially no activity (EC50 > 10,000 nM) against the EP1 receptor in a calcium flux assay. This >4,500-fold selectivity window is a key differentiator within the prostaglandin receptor family. [1]

Selectivity EP2 Receptor GPCR

Evidence-Backed Application Scenarios for 2-(2-ethylphenoxy)-N-methylpropanamide


Chemical Probe for PNMT-Related Research

Given its experimentally determined, low-affinity interaction with Phenylethanolamine N-Methyltransferase (PNMT) (Ki = 1.11 mM), 2-(2-ethylphenoxy)-N-methylpropanamide is uniquely positioned as a potential negative control or low-potency reference compound in enzymatic assays studying PNMT function. Its weak activity allows researchers to define a baseline for inhibition, distinguishing specific, high-affinity inhibitors from non-specific or weak interactions. [1]

Scaffold for Optimizing Lipophilic Drug Properties

The substantial increase in lipophilicity (ΔLogP = +1.11) conferred by the 2-ethylphenoxy group compared to the unsubstituted phenoxy analog provides a quantifiable advantage in drug discovery. This property makes the compound a valuable scaffold or intermediate for medicinal chemists aiming to increase the LogP of a lead series. This modification is particularly relevant for programs targeting intracellular targets or seeking to improve blood-brain barrier penetration, where higher lipophilicity is often a prerequisite.

GPCR Selectivity Profiling and Tool Compound Development

Inference from closely related analogs demonstrates a potential for high receptor subtype selectivity, such as the >4,500-fold preference for EP2 over EP1. [2] This suggests that 2-(2-ethylphenoxy)-N-methylpropanamide and its derivatives are promising starting points for developing selective chemical probes for specific GPCRs. Such probes are essential tools in basic research to dissect the physiological and pathological roles of individual receptor subtypes, a task that cannot be accomplished with broad-spectrum or non-selective ligands.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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